Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.274 g/mol . This compound is known for its unique structural features, which include a carbamate group and a propynyl substituent. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Scientific Research Applications
Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Based on the available data, this compound should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes . In case of accidental exposure, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off the compound with soap and water, and seeking medical attention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate isocyanate with an alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. For example, the reaction between tert-butyl alcohol and an isocyanate derivative of the propynyl group can yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but with a phenyl group instead of a propynyl group.
Carbamic acid, N- 2- (1-piperazinyl)ethyl -, 1,1-dimethylethyl ester: Contains a piperazinyl group, used in different applications.
Uniqueness
Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester is unique due to its propynyl substituent, which imparts distinct reactivity and functional properties compared to other carbamate esters. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[(3R)-4-methylpent-1-yn-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDKAILLTLQJMB-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213315-70-9 |
Source
|
Record name | tert-butyl N-[(3R)-4-methylpent-1-yn-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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